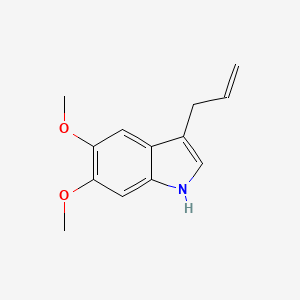

3-Allyl-5,6-dimethoxy-1H-indole

Description

Contextualization within Indole (B1671886) Heterocycle Chemistry

The study of 3-Allyl-5,6-dimethoxy-1H-indole is deeply rooted in the rich history and broad significance of indole chemistry. The indole framework, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals. chula.ac.thnih.gov

The journey of indole chemistry began in the 19th century with the study of the dye indigo. chim.it A pivotal moment came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a method that remains one of the most widely used for constructing the indole core. chim.it Over the decades, a plethora of other named reactions have been developed to afford diverse indole structures. These include the Reissert, Madelung, Nenitzescu, and Bartoli indole syntheses, each offering unique advantages in terms of substrate scope and regioselectivity. chim.it

The functionalization of the pre-formed indole ring has also been a subject of intense study. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, primarily at the C3 position. chim.it Modern synthetic methods, particularly those employing transition metal catalysis, have further expanded the toolkit for indole functionalization, enabling the introduction of a wide range of substituents at various positions. chim.it

Table 1: Key Historical Indole Synthesis Methodologies

| Synthesis Method | Year Developed | Brief Description |

| Fischer Indole Synthesis | 1883 | Acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. |

| Reissert Indole Synthesis | Early 20th Century | Reaction of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. |

| Madelung Synthesis | 1912 | Intramolecular cyclization of an N-phenylamide at high temperature. |

| Nenitzescu Indole Synthesis | 1929 | Reaction of a benzoquinone with a β-enamino ester. |

| Bartoli Indole Synthesis | 1989 | Reaction of a vinyl Grignard reagent with a nitroarene. |

The indole scaffold's prevalence in biologically active molecules underscores its significance. chula.ac.thnih.gov It is the core structure of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. pnu.ac.ir Many indole alkaloids, such as the anticancer agents vinblastine (B1199706) and vincristine, and the antihypertensive drug reserpine, have found critical applications in medicine. nih.gov The unique electronic properties and the ability to participate in hydrogen bonding contribute to the indole's ability to interact with various biological targets. chula.ac.th Consequently, the development of novel indole derivatives remains a vibrant area of research, driven by the quest for new therapeutic agents and functional materials. pnu.ac.irresearchgate.net

Structural Analysis and Importance of Substituents in Indole Derivatives

The properties and reactivity of an indole derivative are profoundly influenced by the nature and position of its substituents. In this compound, the methoxy (B1213986) and allyl groups play crucial roles in defining its chemical character.

The presence of two methoxy groups on the benzene portion of the indole ring, as in 5,6-dimethoxy-1H-indole, has a significant impact on the molecule's electronic properties. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic system. chim.it This enhanced electron density, in turn, activates the indole ring towards electrophilic substitution reactions. chim.it

Research on methoxy-activated indoles has shown that these substituents can direct the regioselectivity of further functionalization. chim.it For instance, in 4,6-dimethoxyindoles, the C7 position becomes highly nucleophilic, while in 5,7-dimethoxyindoles, the C4 position is activated. chim.it In the case of 5,6-dimethoxy-1H-indole, the increased electron density generally enhances the reactivity of the entire indole framework, making it a more versatile precursor for the synthesis of complex molecules. chim.it

The allyl group at the C3 position is a particularly valuable functional handle for several reasons. The C3 position is the most common site for electrophilic attack on the indole nucleus, making the introduction of an allyl group through methods like palladium-catalyzed allylation a feasible synthetic step. researchgate.net

The allyl group itself offers numerous possibilities for subsequent chemical transformations. The double bond can participate in a wide range of reactions, including:

Oxidation: Cleavage of the double bond can lead to the formation of aldehydes or carboxylic acids, providing a route to further functionalization.

Reduction: Saturation of the double bond to a propyl group can modify the steric and electronic properties of the molecule.

Addition Reactions: The double bond can undergo various addition reactions, such as halogenation, hydroboration-oxidation, and epoxidation, to introduce new functional groups.

Metathesis: Cross-metathesis reactions can be employed to build more complex side chains at the C3 position.

This versatility makes the C3-allyl moiety a key feature for generating a library of diverse indole derivatives for biological screening.

Table 2: Potential Reactions of the C3-Allyl Group

| Reaction Type | Reagents | Potential Product |

| Ozonolysis | 1. O₃; 2. DMS | Indole-3-acetaldehyde |

| Dihydroxylation | OsO₄, NMO | Indole-3-(2,3-dihydroxypropyl) |

| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-1H-indole |

| Heck Reaction | Aryl halide, Pd catalyst | C3-cinnamyl indole derivative |

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is justified by the convergence of several key factors. The combination of the electron-rich dimethoxy-substituted indole core with the versatile C3-allyl group creates a molecule with significant potential in several areas of chemical research.

The enhanced nucleophilicity of the 5,6-dimethoxyindole (B14739) scaffold suggests that it could serve as a valuable platform for the development of novel synthetic methodologies. The C3-allyl group provides a reactive site for a multitude of subsequent transformations, allowing for the rapid generation of molecular diversity. This is particularly relevant in the field of medicinal chemistry, where the exploration of chemical space is crucial for the discovery of new drug candidates. researchgate.net

Furthermore, many substituted dimethoxyindoles have shown promising biological activities. researchgate.netdntb.gov.ua The structural motif is present in a number of natural products and synthetic compounds with anticancer, antimicrobial, and anti-inflammatory properties. The addition of the C3-allyl group could modulate these activities or introduce new pharmacological profiles. Therefore, the synthesis and biological evaluation of this compound and its derivatives represent a logical and promising avenue for drug discovery research. The systematic exploration of this compound and its analogues could lead to the identification of novel lead compounds with therapeutic potential.

Addressing Unexplored Synthetic Challenges and Mechanistic Pathways

The synthesis of this compound, while not extensively documented in dedicated studies, can be approached by considering established methodologies for indole functionalization. The primary challenge lies in the regioselective introduction of the allyl group onto the 5,6-dimethoxyindole core.

The indole nucleus is electron-rich, with the C-3 position being the most common site for electrophilic substitution. A plausible synthetic route involves the direct allylation of 5,6-dimethoxyindole with an allyl electrophile, such as allyl bromide. However, controlling the selectivity between C-3 and N-1 allylation can be a significant hurdle.

Modern catalytic methods offer more precise control. Palladium-catalyzed allylation reactions, for instance, are highly effective for the C-3 functionalization of indoles. nih.gov Research on the C-3 allylation of 3-substituted indoles has shown that electron-donating substituents on the indole ring, such as methoxy groups at the C-5 position, lead to high yields and selectivities. nih.gov This suggests that a similar palladium-catalyzed approach using an allyl source, potentially allyl alcohol in the presence of a trialkylborane promoter, could be a highly effective method for synthesizing the title compound from 5,6-dimethoxyindole. nih.gov

A proposed mechanistic pathway for such a transformation involves the formation of a π-allylpalladium intermediate. The indole nitrogen, coordinated to a boron Lewis acid, would direct the nucleophilic attack from the C-3 position onto the allyl moiety, ensuring regioselectivity. nih.gov The choice of solvent and the steric and electronic nature of the borane (B79455) and phosphine (B1218219) ligands are critical parameters that would require optimization to maximize yield and selectivity. nih.gov

Alternative mechanistic pathways could involve Friedel-Crafts type reactions, where an activated allyl species reacts with the indole. rsc.org Base-catalyzed methods could also be employed, involving the deprotonation of the indole N-H followed by nucleophilic attack, although this can sometimes favor N-alkylation. rsc.org

Potential for Expanding Chemical Reactivity and Utility as a Building Block

The true value of this compound lies in its potential as a versatile synthetic intermediate. The molecule contains several reactive handles that can be selectively functionalized to build molecular complexity.

Reactivity of the Allyl Group: The allyl group at the C-3 position is a gateway to numerous chemical transformations. It can undergo:

Oxidation: To form the corresponding epoxide, diol, or aldehyde.

Reduction: To yield the propyl-substituted indole.

Halocyclization: Reaction with halogens can lead to the formation of new heterocyclic rings fused to the indole core, as seen in related allylthio-indoles. researchgate.net

Metathesis: Cross-metathesis or ring-closing metathesis can be used to form more complex side chains or new ring systems.

Reactivity of the Indole Core: The 5,6-dimethoxyindole core remains reactive despite the C-3 substitution.

The N-H proton can be removed and substituted with a variety of functional groups.

The electron-rich benzene ring, activated by two methoxy groups, is susceptible to further electrophilic aromatic substitution, likely at the C-4 or C-7 positions.

The indole C-2 position can also be functionalized, sometimes through rearrangement reactions where a substituent migrates from C-3 to C-2 under acidic conditions. nih.gov

This multi-faceted reactivity makes this compound a powerful building block. For example, functionalization of the allyl group followed by a cyclization reaction onto the indole nitrogen or the C-4 position could generate novel polycyclic indole alkaloids. The compound serves as a modifiable scaffold for creating libraries of derivatives for screening in drug discovery programs, leveraging the known biological importance of the indole nucleus. researchgate.net Its structure is related to substituted tryptamines, a class of compounds known for a wide range of biological activities. wikipedia.org

Scope and Organization of the Academic Research Outline

This article has provided a focused examination of the chemical compound this compound. It has addressed the key synthetic challenges and explored the potential mechanistic pathways for its formation based on established indole chemistry. Furthermore, it has highlighted the compound's significant potential as a versatile building block, stemming from the distinct reactivity of both its allyl substituent and its dimethoxy-indole core. The analysis underscores the compound's promise as a valuable intermediate for the synthesis of complex heterocyclic systems and potential bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

5,6-dimethoxy-3-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C13H15NO2/c1-4-5-9-8-14-11-7-13(16-3)12(15-2)6-10(9)11/h4,6-8,14H,1,5H2,2-3H3 |

InChI Key |

SKLABUDCRKXBJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)CC=C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Allyl 5,6 Dimethoxy 1h Indole

Strategies for the Construction of the 5,6-Dimethoxy-1H-indole Core

The creation of the 5,6-dimethoxy-1H-indole framework can be achieved through various synthetic routes. These strategies primarily include classical methods that have been refined over time and modern techniques that offer improved efficiency, milder reaction conditions, and higher yields. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole (B1671886) product.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and important methods for preparing substituted indoles. wikipedia.orgthermofisher.commdpi.com The reaction involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. thermofisher.com The general mechanism begins with the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. wikipedia.orgyoutube.com A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to a diimine intermediate. wikipedia.org Subsequent cyclization and elimination of an ammonia molecule under acid catalysis yield the final aromatic indole. wikipedia.orgmdpi.com

The initial step in the Fischer synthesis is the formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound. youtube.com This condensation is typically acid-catalyzed and involves the elimination of water. youtube.com Modern approaches often perform this step in a one-pot synthesis, where the intermediate arylhydrazone is not isolated, streamlining the process. thermofisher.com

Advanced strategies have been developed to broaden the scope and efficiency of hydrazone formation. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling reaction between aryl bromides and hydrazones to generate the required N-arylhydrazone intermediates. wikipedia.orgyoutube.com This method expands the range of accessible starting materials. Furthermore, tandem reactions, such as a one-pot hydroformylation–hydrazone formation–Fischer indolization sequence, have been developed, allowing for the direct synthesis of complex indoles like tryptamides from allylic amides and aryl hydrazines. rsc.org

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Classical Condensation | Acid-catalyzed reaction of a phenylhydrazine and a carbonyl compound with removal of water. | Well-established, straightforward for simple substrates. | youtube.com |

| One-Pot Synthesis | Hydrazone is formed in situ and cyclized without isolation. | Improved efficiency, reduced reaction time and waste. | thermofisher.com |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. | Expands the scope of substrates, particularly for complex arylhydrazines. | wikipedia.org |

| Tandem Reactions | Multi-step sequences (e.g., hydroformylation-condensation) in a single pot. | High atom economy, direct access to functionalized indoles from simple precursors. | rsc.org |

The crucial cyclization step in the Fischer synthesis is promoted by a catalyst, which can be either a Brønsted or a Lewis acid. wikipedia.org Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H2SO4), polyphosphoric acid (PPA), and p-toluenesulfonic acid. wikipedia.orgmdpi.com Lewis acids such as zinc chloride (ZnCl2), boron trifluoride (BF3), and aluminum chloride (AlCl3) are also effective catalysts for this transformation. wikipedia.orgmdpi.com The choice of acid and reaction conditions can significantly impact the reaction's outcome, including the regioselectivity when unsymmetrical ketones are used as starting materials. youtube.com

In some cases, the indolization can be achieved under thermal conditions, without the need for an acid catalyst. youtube.com A facile one-pot approach involving a thermally induced metal- and solvent-free 5-endo-dig cyclization has been reported for the synthesis of 4,5,6,7-tetrahydroindoles, highlighting the potential of thermal methods in indole synthesis. nih.govresearchgate.net

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid | Heating in a suitable solvent (e.g., ethanol, acetic acid, toluene) | wikipedia.orgmdpi.com |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Often used with non-polar solvents; can offer different selectivity. | wikipedia.orgmdpi.com |

| Thermal (Catalyst-Free) | Not applicable | High temperatures, often in a high-boiling solvent or neat. | youtube.com |

The application of microwave irradiation in organic synthesis has been shown to accelerate a wide range of reactions, including the synthesis of indoles. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often leads to higher product yields compared to conventional heating methods. nih.gov

Several microwave-assisted protocols for indole synthesis have been developed. These include one-pot, three-component coupling reactions that produce a variety of polysubstituted indoles in moderate to excellent yields. nih.gov Another innovative approach involves the microwave-promoted cycloisomerization of 2-alkynylanilines in water, which proceeds without any added metal catalyst. elte.hu This method represents a greener and more benign process for constructing the indole ring. elte.hu The conversion of various enamines into the corresponding indoles has also been optimized by exposing the neat reaction mixture to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com

An important alternative to the Fischer synthesis for constructing the indole core is the reductive cyclization of suitably substituted nitroaromatics. This approach often begins with a derivative of nitrobenzene. For the synthesis of the 5,6-dimethoxy-1H-indole core, a common starting material would be a derivative of 1,2-dimethoxy-4-nitrobenzene.

One established method is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, where carbon monoxide often serves as the deoxygenating agent. nih.gov To improve safety and operational simplicity, recent advancements have focused on using CO surrogates, such as alkyl and aryl formate esters. researchgate.netunimi.it Phenyl formate has been identified as a particularly effective CO source, providing excellent yields of the desired indole products. researchgate.net Another powerful strategy is the Leimgruber-Batcho indole synthesis, which starts from o-nitrotoluenes. Modern adaptations of this method allow for a one-pot process that is concise, fast, and efficient, often providing higher yields in shorter reaction times compared to the traditional procedure. journalijar.com Additionally, one-pot syntheses involving the reduction of a nitro group followed by intramolecular condensation and subsequent nucleophilic addition have been developed for the creation of functionalized indoles. mdpi.com

Several mild, one-pot procedures for indole synthesis have been reported. For example, the palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes proceeds under relatively mild conditions and demonstrates broad functional group compatibility. nih.gov Another approach involves the cyclization of 2-vinylanilines using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) under mild conditions to produce indoles in moderate to good yields. researchgate.net A one-pot, three-component synthesis of indoles has also been developed using a Sonogashira/Cacchi process, which can be accelerated using microwave irradiation. nih.gov These methods exemplify the ongoing efforts to develop more practical and environmentally friendly routes to the indole core.

| Method | Key Reagents/Catalysts | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cyclization | Palladium catalyst, CO or CO surrogate (e.g., Phenyl formate) | Mild to moderate heating | Avoids harsh acidic conditions of Fischer synthesis. | nih.govresearchgate.net |

| Leimgruber-Batcho | Pyrrolidine, Hydrazine, Ferric chloride | Mild heating (e.g., 45 °C) | Starts from readily available o-nitrotoluenes. | journalijar.com |

| Microwave-Assisted Three-Component Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Microwave irradiation (60-90 °C) | Rapid synthesis of polysubstituted indoles. | nih.gov |

| Oxidative Cyclization | PIFA | Mild conditions | Good functional group tolerance. | researchgate.net |

Classical and Modified Fischer Indole Synthesis Approaches

Regioselective C3-Allylation of the Indole Nucleus

The direct introduction of an allyl group onto the 5,6-dimethoxy-1H-indole nucleus is a more direct strategy. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic substitution. bhu.ac.inrsc.org Therefore, achieving regioselective C3-allylation is a key synthetic challenge.

Electrophilic Allylation Reactions at C3

Electrophilic allylation is a common method for functionalizing the C3 position of indoles. This approach involves the reaction of the indole with an electrophilic allyl source, often generated in situ with the aid of an acid catalyst.

Both Brønsted and Lewis acids are effective catalysts for the C3-allylation of indoles. rsc.org

Brønsted acids , such as (±)-10-camphorsulfonic acid (CSA) or trifluoroacetic acid (TFA), can catalyze the reaction by protonating an allylic alcohol. rsc.orgrsc.org This protonation converts the hydroxyl group into a good leaving group (water), facilitating the formation of an allylic carbocation. This cation then acts as a potent electrophile that is attacked by the nucleophilic C3 position of the indole. sc.edu

Lewis acids are widely used to promote C3-allylation with various allylic substrates, including alcohols, esters, and carbonates. rsc.orgresearchgate.net Catalysts such as B(C₆F₅)₃, BF₃·OEt₂, InCl₃, and FeCl₃ activate the allylic substrate by coordinating to the leaving group. rsc.orgsc.eduacs.org This coordination weakens the C-O bond, promoting its cleavage and generating a carbocation or a species with significant carbocationic character. rsc.org A study reported the B(3,4,5-F₃H₂C₆)₃-catalyzed C3-allylation of indoles with allylic esters, achieving high yields. rsc.org The reaction proceeds via the formation of an adduct between the borane (B79455) catalyst and the ester's carbonyl group, which facilitates the generation of the key carbocation intermediate. rsc.org

The table below summarizes various acid-catalyzed C3-allylation reactions of indoles reported in the literature.

| Catalyst | Indole Substrate | Allyl Source | Solvent | Temperature (°C) | Yield (%) |

| B(3,4,5-F₃H₂C₆)₃ (15 mol%) | 1-Methylindole | Allyl trifluoroacetate (B77799) | Chloroform | 60 | 97 |

| InBr₃ | Indole | Allyl alcohol | Dichloromethane | Room Temp. | High |

| FeCl₃ | Indole | Allyl alcohol | Acetonitrile | 80 | High |

| (±)-10-CSA | 2-Indolylmethanol | Guaiazulene | Dichloromethane | Room Temp. | High |

This table presents a selection of representative examples and is not exhaustive.

The high regioselectivity for electrophilic attack at the C3 position of the indole ring is a well-established electronic feature of the heterocycle. When an electrophile attacks the C3 position, the resulting cationic intermediate, an indoleninium ion, is significantly stabilized by resonance. The positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring.

In contrast, an attack at the C2 position would lead to an intermediate where delocalization of the positive charge onto the nitrogen atom would require the disruption of the benzene ring's aromatic sextet. This pathway is energetically less favorable, making C3 the preferred site of reaction. The absence of an electron-donating group in the indole's benzene ring generally promotes C3 regioselective cyclization. beilstein-journals.org

Transition Metal-Catalyzed Allylation Approaches

Transition metal catalysis offers a powerful and often milder alternative to acid-catalyzed methods for C3-allylation. nih.gov These methods provide high selectivity and are tolerant of a wider range of functional groups.

Palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a premier method for forming C-C bonds and has been successfully applied to the C3-allylation of indoles. acs.orgchinesechemsoc.org The catalytic cycle typically begins with the reaction of a Pd(0) complex with an allylic substrate, such as an allyl acetate or carbonate, to form a π-allylpalladium(II) intermediate. acs.orgresearchgate.net

The indole, acting as the nucleophile, then attacks this electrophilic π-allyl complex. The regioselectivity of this attack—both on the indole (C3 vs. N1) and on the allyl fragment—can be controlled by the choice of ligands, base, and reaction conditions. nih.gov For instance, the use of trialkylboranes as additives has been shown to promote C3-selective allylation with allyl alcohols. acs.orgacs.org The borane is believed to bind to the indole nitrogen, which both enhances the nucleophilicity of the C3 position and sterically hinders N-allylation. nih.govacs.org This approach has been used to achieve enantioselective C3-allylation of 3-substituted indoles, leading to the formation of important chiral indolenines and indolines. nih.govacs.org

The following table showcases examples of palladium-catalyzed C3-allylation of indoles.

| Palladium Source | Ligand | Allyl Source | Additive/Base | Solvent | Yield (%) |

| [Pd(C₃H₅)Cl]₂ | Phosphoramidite (B1245037) L1 | Methyl cinnamyl carbonate | Et₃B | THF | 80 |

| [PdCl(C₃H₅)]₂ | Bis(sulfoxide) phosphine (B1218219) | Allyl acetate | Cs₂CO₃ | THF | High |

| Pd(OAc)₂ | (S)-BINAP | 1,3-Diphenyl-2-propenyl acetate | Cs₂CO₃ | CH₃CN | 74 |

This table provides illustrative examples from the field of palladium-catalyzed indole allylation.

Rhodium-Catalyzed C-H Functionalization/Allylic Alkylation Cascades

Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in indole scaffolds. nih.govrsc.orgsnnu.edu.cnresearchgate.netrsc.orgrsc.org This approach offers an atom-economical and efficient alternative to traditional multi-step syntheses that often require pre-functionalized starting materials.

In the context of synthesizing 3-allyl-5,6-dimethoxy-1H-indole, rhodium-catalyzed reactions can facilitate the direct introduction of an allyl group at the C3 position. These reactions often proceed through a cascade mechanism involving C-H activation followed by allylic alkylation. The choice of rhodium catalyst and ligands is crucial for controlling the regioselectivity, particularly for directing the functionalization to the desired C3 position over other potentially reactive sites like C2, C7, or the N1 position. researchgate.netnih.govnih.gov

Researchers have developed various rhodium-based catalytic systems to achieve high yields and selectivity. For instance, the use of specific directing groups on the indole nitrogen can steer the catalyst to the C2 or C7 position, highlighting the importance of substrate design in achieving the desired C3-allylation. researchgate.net The reaction conditions, including the choice of solvent, temperature, and the nature of the allylic partner, also play a significant role in the outcome of the reaction.

Enantioselective Allylation Strategies

The development of enantioselective methods for the synthesis of chiral 3-allyl-indole derivatives is of great interest due to the prevalence of such motifs in biologically active molecules. nih.gov Transition-metal catalysis, particularly with iridium and rhodium, has been instrumental in achieving high levels of enantioselectivity in the allylation of indoles. nih.govnih.govacs.orgthieme-connect.com

Iridium-catalyzed asymmetric allylation has been shown to be highly effective for the N-allylation of indoles, but with careful selection of ligands and reaction conditions, it can also be adapted for C3-allylation. nih.govacs.orgthieme-connect.com Similarly, rhodium catalysts, when combined with chiral ligands, can facilitate enantioselective C3-allylic alkylation. nih.gov The success of these strategies often depends on the kinetic resolution of racemic allylic partners or the use of prochiral nucleophiles.

Key to these enantioselective transformations is the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. Phosphoramidites, bisoxazolinephosphanes, and other privileged ligand classes have been successfully employed in these systems. nih.govthieme-connect.com

| Catalyst System | Chiral Ligand | Selectivity | Enantiomeric Excess (ee) | Reference |

| [Ir(cod)Cl]₂ | Phosphoramidite (R)-L | Branched | up to 99% | thieme-connect.com |

| Rhodium | Bisoxazolinephosphane | C3- and N1-allylindoles | up to 99% | nih.gov |

Indirect Allylation via C3-Functionalization and Subsequent Transformations

Indirect methods provide an alternative route to this compound, involving the initial functionalization of the C3 position with a precursor group that is subsequently converted to the allyl moiety.

Sonogashira Cross-Coupling for C3-Alkynyl Precursors and Reduction

The Sonogashira cross-coupling reaction is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In this context, a 3-halo-5,6-dimethoxy-1H-indole can be coupled with a suitable terminal alkyne, such as propargyl alcohol or a protected derivative, to introduce a C3-alkynyl precursor. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov

Once the 3-alkynylindole is formed, the triple bond can be selectively reduced to a double bond to yield the desired 3-allyl-indole. This reduction can be achieved using various methods, such as catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) to prevent over-reduction to the corresponding alkyl group. Other reduction methods might include the use of dissolving metal reductions or hydride reagents under specific conditions.

Derivatization of C3-Formylated Indoles

Another indirect approach involves the derivatization of a C3-formyl-5,6-dimethoxy-1H-indole. The C3-formyl group can be readily introduced into the indole ring via Vilsmeier-Haack formylation. This aldehyde functionality serves as a versatile handle for further transformations.

One common method to convert the aldehyde to an alkene is the Wittig reaction. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the C3-formylindole with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to generate the corresponding terminal alkene. wikipedia.org The choice of the ylide and reaction conditions can influence the stereoselectivity of the resulting double bond.

N-Functionalization and Protecting Group Strategies at N1

The nitrogen atom of the indole ring (N1) is nucleophilic and can compete with the C3 position in alkylation reactions. Therefore, the protection of the indole nitrogen is often a crucial step in the synthesis of C3-substituted indoles to prevent undesired N-alkylation and to modify the reactivity of the indole ring. researchgate.net

A variety of protecting groups have been developed for the indole nitrogen, each with its own methods of introduction and removal. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Commonly used protecting groups for the indole nitrogen include:

Sulfonyl groups: Phenylsulfonyl (PhSO₂) and nosyl groups are robust protecting groups that can be introduced using the corresponding sulfonyl chlorides. researchgate.net They are generally stable to a wide range of reaction conditions but may require harsh conditions for removal. researchgate.net

Carbamates: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are widely used but can be labile on indoles. researchgate.net

Alkyl groups: Benzyl (B1604629) groups are often used and can be removed by hydrogenolysis or with strong Lewis acids. researchgate.net The p-methoxybenzyl (PMB) group can be removed under oxidative conditions with DDQ or with trifluoroacetic acid. tib.eu

Silyl (B83357) groups: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another useful protecting group that can be removed under mild conditions using fluoride sources or Lewis acids. acs.orgacs.org

The electronic nature of the protecting group can also influence the reactivity of the indole ring. Electron-withdrawing groups, such as sulfonyl and carbamate groups, decrease the electron density of the ring, making it less susceptible to electrophilic attack. researchgate.net In contrast, electron-donating groups like alkyl groups can increase the ring's reactivity. researchgate.net

Scale-Up Considerations and Green Chemistry Methodologies in Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful consideration of factors such as cost, safety, efficiency, and environmental impact. nih.govresearchgate.netrsc.org Green chemistry principles are increasingly being integrated into synthetic methodologies to address these concerns. eurekaselect.comresearchgate.nettandfonline.comtandfonline.comrsc.org

Scale-Up Considerations:

Reagent and Catalyst Cost: The cost-effectiveness of reagents and catalysts is a primary concern for large-scale synthesis. Expensive transition metal catalysts, while highly efficient, may need to be used at very low loadings or be recyclable to be economically viable.

Process Safety: The use of hazardous reagents and solvents should be minimized. Reactions that can be run under milder conditions (lower temperatures and pressures) are generally safer to scale up.

Reaction Throughput and Efficiency: High-yielding and atom-economical reactions are preferred to maximize product output and minimize waste. Continuous flow chemistry offers a promising alternative to batch processing for improved safety, efficiency, and scalability. unicam.it

Purification: The ease of product isolation and purification is crucial. Methods that generate minimal byproducts and allow for straightforward purification techniques, such as crystallization, are advantageous.

Green Chemistry Methodologies:

Alternative Solvents: The use of environmentally benign solvents, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green chemistry. eurekaselect.comresearchgate.nettandfonline.com Solvent-free reactions are even more desirable. eurekaselect.comresearchgate.netrsc.org

Catalysis: The use of catalysts, particularly heterogeneous or recyclable catalysts, is a cornerstone of green chemistry as it reduces waste compared to stoichiometric reagents. eurekaselect.comresearchgate.nettandfonline.com

Energy Efficiency: Microwave-assisted and ultrasound-promoted reactions can significantly reduce reaction times and energy consumption. eurekaselect.comresearchgate.nettandfonline.comtandfonline.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Recent research has focused on developing greener synthetic routes to indole derivatives. eurekaselect.comresearchgate.nettandfonline.comtandfonline.com For example, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been successfully applied to the Fischer indole synthesis. rsc.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, also align with the principles of green chemistry by improving efficiency and reducing waste. eurekaselect.comresearchgate.net

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of 3-allylated indoles, profoundly influencing both reaction yield and regioselectivity (C-3 versus N-1 allylation). In transition metal-catalyzed reactions, such as the palladium-catalyzed enantioselective C-3 allylation of indoles, the solvent's coordinating ability plays a pivotal role. nih.govacs.org

Research has demonstrated that non-coordinating solvents often provide higher selectivity for C-3 allylation. nih.govacs.org For instance, in a palladium-catalyzed allylation of 3-substituted indoles, dichloromethane (CH2Cl2) was found to provide the best results in terms of enantioselectivity. nih.gov A systematic study of the base and solvent effects in similar reactions revealed that the formation of a tight complex between the indole's metal counterion and the catalyst favors the C-3 allylation pathway. nih.govacs.org Coordinating solvents can interfere with this interaction, leading to reduced selectivity.

The electronic properties of the indole ring also interact with solvent effects. Electron-donating substituents on the indole, such as the 5,6-dimethoxy groups in the target compound, enhance the nucleophilicity of the C-3 position. This increased nucleophilicity generally leads to higher selectivity and yields in C-3 functionalization reactions. nih.gov

Table 1: Effect of Solvent on Enantioselective Allylation of 3-Methylindole

This table illustrates the impact of different solvents on the enantioselectivity of a representative palladium-catalyzed indole allylation. Data sourced from studies by Trost et al. nih.gov

Metal-Free Catalysis in Allylation

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of transition metals, which can be toxic and costly to remove from the final product. Metal-free catalysis offers a sustainable alternative for the C-3 allylation of indoles.

Several strategies for metal-free C-H functionalization have emerged. One approach involves the use of diaryliodonium salts for the direct arylation of indoles, which proceeds without a metal catalyst. acs.org More directly relevant to allylation, recent studies have demonstrated the use of main group catalysts, such as the fluorinated triaryl borane B(3,4,5-F3H2C6)3, for the C-3 allylation of indoles with allylic esters. rsc.org This Lewis acid-catalyzed reaction provides high yields of C-3 allylated products and avoids the issues associated with residual transition metals. rsc.org

Another innovative metal-free approach is the hydrogen autotransfer-type reaction. A recently developed method uses a cesium carbonate (Cs2CO3) and oxone® system to mediate the C-3 alkylation of indoles with various alcohols. chemrxiv.org This process is believed to occur via a chain reaction involving the initial oxidation of the alcohol to an aldehyde, followed by condensation with the indole and subsequent reduction. chemrxiv.org Such methods represent a significant step forward in the sustainable synthesis of functionalized indoles like this compound.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and designing new, more efficient catalysts. For the C-3 allylation of indoles, mechanistic studies have focused on elucidating the specific steps of C-C bond formation.

Elucidation of Reaction Pathways and Intermediates

The C-3 allylation of indoles typically proceeds via an electrophilic substitution mechanism, leveraging the inherent nucleophilicity of the C-3 position of the indole ring. In palladium-catalyzed reactions, the process is initiated by the formation of a π-allylpalladium intermediate from an allylic precursor. nih.gov The indole then acts as a nucleophile, attacking this electrophilic intermediate to form the C-C bond.

Computational and experimental studies have provided deeper insights into these pathways. For some polar reactions involving indoles, a two-step mechanism has been identified. mdpi.com This pathway involves the initial C-C bond formation to create an unstable zwitterionic intermediate, which then undergoes further transformation to yield the final product. mdpi.comresearchgate.net The existence of such intermediates can influence the stereospecificity of the reaction and can be sensitive to the polarity of the solvent. mdpi.com In palladium-catalyzed cycloadditions, zwitterionic Pd-π-allyl intermediates have been identified as key species that serve as versatile dipole precursors for synthesizing complex polycyclic indoles. ccspublishing.org.cn

Transition State Analysis and Energy Profiles in C-C Bond Formation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the intricate details of reaction mechanisms, including the characterization of transition states. acs.orgnih.govnih.gov The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate and selectivity of the reaction.

DFT studies on the C-3 allylation of indoles have helped to map out the energy profiles of the reaction. rsc.org For example, in the B(3,4,5-F3H2C6)3-catalyzed allylation, calculations showed that the reaction begins with the coordination of the borane catalyst to the carbonyl group of the allylic ester. rsc.org This activation step is followed by the nucleophilic attack of the indole. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand the factors that control regioselectivity and stereoselectivity.

Furthermore, distortion energy analysis within the transition state has been used to predict regioselectivity in nucleophilic additions to arynes, including indolynes. nih.gov This analysis quantifies the energy required to distort the reactants into their transition state geometries, providing a powerful model for understanding and predicting the outcomes of C-C bond-forming reactions in indole chemistry. nih.gov

Chemical Reactivity and Transformations of 3 Allyl 5,6 Dimethoxy 1h Indole

Reactivity of the Indole (B1671886) Nucleus

The indole core is a privileged heterocyclic motif known for its diverse reactivity. nih.gov The presence of two methoxy (B1213986) groups at the C5 and C6 positions significantly enhances the electron density of the aromatic system, influencing its susceptibility to various transformations.

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. researchgate.netnih.gov In 3-Allyl-5,6-dimethoxy-1H-indole, the C3 position is already substituted. The primary sites for further electrophilic attack on the indole nucleus are the C4 and C7 positions of the benzene (B151609) portion of the molecule.

The outcome of EAS reactions is directed by the electronic effects of the existing substituents. The two methoxy groups at C5 and C6 are powerful activating, ortho- and para-directing groups.

The C5-methoxy group directs electrophiles to the ortho C4 and C6 positions. Since C6 is occupied, it strongly activates the C4 position.

The C6-methoxy group directs electrophiles to the ortho C5 and C7 positions. With C5 being occupied, it activates the C7 position.

Due to these activating effects, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the C4 and C7 positions. The relative ratio of C4 to C7 substitution will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance at the C4 position (adjacent to the C3-allyl group) potentially favoring substitution at C7.

The nitrogen atom of the indole ring possesses a lone pair of electrons and a slightly acidic proton (N-H). researchgate.net Under basic conditions, the N-H proton can be abstracted to form a highly nucleophilic indolide anion. This anion can then react with various electrophiles in nucleophilic substitution reactions. researchgate.net The electron-donating character of the 5,6-dimethoxy substituents is expected to slightly decrease the acidity of the N-H proton compared to an unsubstituted indole, but deprotonation remains a key reactive pathway.

Common transformations involving the N1 position include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents after deprotonation with a suitable base (e.g., sodium hydride).

N-Acylation: Reaction with acid chlorides or anhydrides to form N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to install a protecting group.

These reactions provide a straightforward method for introducing a wide variety of substituents at the N1 position, which can be used to modulate the electronic properties of the indole or to serve as protecting groups during subsequent transformations.

Table 1: Representative N1-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 3-Allyl-1-methyl-5,6-dimethoxy-1H-indole |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3-allyl-5,6-dimethoxy-1H-indole |

| N-Sulfonylation | Tosyl Chloride (TsCl) | 3-Allyl-5,6-dimethoxy-1-(tosyl)-1H-indole |

Oxidative Transformations of the Indole Ring System

The electron-rich pyrrole (B145914) ring of the indole nucleus is susceptible to oxidation. Oxidative transformations of indoles can lead to a variety of products, including oxindoles, pseudoindoxyls, and ring-opened compounds, depending on the oxidant and reaction conditions. nih.gov For this compound, oxidation would likely target the C2-C3 double bond of the pyrrole ring. This can lead to the formation of 2-oxindole derivatives, which are valuable synthetic intermediates. The specific outcome will be influenced by the choice of oxidizing agent (e.g., m-CPBA, ozone, singlet oxygen).

The indole nucleus can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) scaffold. nih.gov This transformation effectively saturates the pyrrole ring, converting the planar aromatic system into a more flexible, non-aromatic structure. Common methods for indole reduction include catalytic hydrogenation (e.g., using H₂ with Pd/C) or chemical reduction using reagents like sodium cyanoborohydride in the presence of an acid. It is important to select conditions that are chemoselective for the reduction of the indole C2-C3 double bond without affecting the allyl group's double bond, or vice-versa if desired. For instance, certain catalysts may allow for the simultaneous reduction of both double bonds.

Transformations Involving the C3-Allyl Group

The allyl group at the C3 position provides a versatile handle for further synthetic modifications, primarily through reactions of its carbon-carbon double bond.

The terminal alkene of the allyl group is susceptible to a wide range of classical alkene transformations. These reactions allow for the elaboration of the C3 side chain without altering the core indole structure.

Cycloaddition Reactions: The 3-alkenylindole moiety can participate as a 4π-electron component in dearomative (4+3) cycloaddition reactions with oxyallyl cations to furnish complex cyclohepta[b]indole frameworks. nih.govacs.org This provides a powerful method for building polycyclic structures.

Oxidation: The double bond can be oxidized to form an epoxide using peroxy acids (e.g., m-CPBA), or dihydroxylated to a diol using reagents like osmium tetroxide or potassium permanganate.

Reduction: Catalytic hydrogenation can selectively reduce the allyl double bond to a propyl group, leading to 3-Propyl-5,6-dimethoxy-1H-indole. The choice of catalyst and conditions is crucial to avoid reduction of the indole ring itself.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, converting the allyl group into a 3-hydroxypropyl side chain.

Table 2: Common Transformations of the C3-Allyl Group

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Epoxidation | m-CPBA | Alkene → Epoxide |

| Dihydroxylation | OsO₄, NMO | Alkene → Diol |

| Hydrogenation | H₂, Pd/C | Alkene → Alkane |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkene → Primary Alcohol |

| (4+3) Cycloaddition | Oxyallyl Cation Precursors | Alkene → Cyclohepta[b]indole |

Reactions at the Allylic Positions

The allylic carbon atom of this compound is activated and can undergo a variety of reactions, including oxidation and radical functionalization.

Allylic oxidation of the allyl group can lead to the formation of an α,β-unsaturated aldehyde or a corresponding allylic alcohol. nih.gov Reagents such as selenium dioxide (SeO₂) are commonly used for the oxidation of allylic C-H bonds. Biocatalytic methods using enzymes like cytochrome P450 have also emerged as powerful tools for the selective oxidation of allylic positions, often with high regio- and stereoselectivity. nih.gov The specific outcome of the oxidation would depend on the chosen reagent and reaction conditions.

The allylic C-H bonds in this compound are susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical. youtube.com This allows for a range of radical-mediated functionalization reactions. For instance, allylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the allylic position. libretexts.org Furthermore, photoredox-catalyzed methods have been developed for the allylic C(sp³)–H bond arylation of alkenes, which could potentially be applied to this compound to introduce aryl groups at the allylic position. nih.gov

Rearrangement Reactions of the Allyl Moiety

The allyl group at the C3 position of the indole nucleus is susceptible to various rearrangement reactions, primarily driven by thermal or catalytic activation. These transformations are crucial for introducing structural diversity and accessing different scaffolds from a common precursor.

Investigation of Sigmatropic Rearrangements

The most prominent sigmatropic rearrangement involving an allyl group is the nih.govnih.gov-sigmatropic rearrangement, famously known as the Claisen rearrangement. wikipedia.orglibretexts.org In the context of indoles, this reaction typically involves the thermal rearrangement of an O-allyl or N-allyl indole derivative. For this compound, a direct Claisen rearrangement of the C3-allyl group is not a standard pathway. Instead, the rearrangement is more relevant to its isomers, such as 5-allyloxy- or 6-allyloxyindoles. For instance, the thermal rearrangement of 6-allyloxyindole-2-carboxylates has been shown to proceed with high regioselectivity to the C7-position, a phenomenon attributed to the retention of aromatic stabilization in the transition state. rsc.org

While a direct nih.govnih.gov-shift from C3 is not typical, related phenomena can be observed. If the allyl group were to first migrate from carbon to nitrogen, the resulting N-allyl-5,6-dimethoxy-1H-indole could then potentially undergo aza-Claisen rearrangement. acs.org This would involve a nih.govnih.gov-sigmatropic shift to furnish 2-allyl-5,6-dimethoxy-1H-indole. Such rearrangements are often catalyzed by Lewis or Brønsted acids.

Other Thermally or Catalytically Induced Rearrangements

Beyond sigmatropic shifts, the allyl group can be induced to migrate under different conditions. Transition metal catalysis offers a powerful toolkit for manipulating allyl groups. Palladium-catalyzed reactions, for example, are well-known to proceed via π-allylpalladium intermediates. acs.orgnih.gov Treatment of a 3-allyl-indole with a palladium(0) catalyst could lead to the formation of a π-allylpalladium complex. This intermediate can then be attacked by various nucleophiles or even by the indole nucleus itself at a different position, leading to isomerization. For instance, palladium-catalyzed C3-selective allylation of indoles with allyl alcohols has been reported, forming 3-allyl-3-substituted indolenines. nih.gov

Ruthenium catalysts have also been employed for intramolecular allylic dearomatization reactions of indole derivatives, leading to spiroindolenine structures. acs.org Similarly, iridium-catalyzed reactions can achieve N-allylation of indoles. nih.gov While these examples often involve the formation of an allyl-indole bond, the principles can be extended to the isomerization of an existing one. For this compound, a catalytically generated π-allyl intermediate could potentially re-form the C-C bond at the C2, C4, or C7 positions, depending on the catalyst, ligands, and reaction conditions. Boron-based catalysts like tris(pentafluorophenyl)borane, B(C₆F₅)₃, have also been shown to catalyze the C3-allylation of indoles, suggesting their potential role in mediating allyl group migrations. acs.org

Reactivity of the Methoxy Groups

The two methoxy groups on the benzene portion of the indole ring are not mere spectators. They significantly influence the molecule's reactivity, both by acting as reactive handles themselves (demethylation) and by electronically directing the outcome of other reactions (regioselectivity).

Selective Demethylation Strategies

The cleavage of aryl methyl ethers is a common transformation in natural product synthesis and medicinal chemistry to unmask phenolic hydroxyl groups. Several reagents are known to effect this transformation, with varying degrees of selectivity and mildness. researchgate.net

One of the most common and effective reagents for demethylating aryl methyl ethers is boron tribromide (BBr₃) . orgsyn.orgcommonorganicchemistry.comnih.gov It is particularly potent and often works at low temperatures (e.g., 0 °C to room temperature), which helps to avoid side reactions. ajrconline.org The reaction proceeds via the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govajrconline.org For a molecule like this compound, using at least two equivalents of BBr₃ would be necessary to cleave both methoxy groups, yielding 3-allyl-5,6-dihydroxy-1H-indole (3-allyl-indole-5,6-diol). It is generally advisable to use one mole of BBr₃ per ether group, plus an additional mole for any other basic sites in the molecule. mdma.ch

Other reagents can also be employed, sometimes offering different selectivity.

Magnesium iodide (MgI₂) has been used for the selective debenzylation and demethylation of aryl ethers, often under solvent-free conditions. nih.gov

Thiolate-based reagents , such as sodium dodecanethiolate (generated in situ from dodecanethiol and a base like NaOH or NaH), provide a powerful nucleophilic demethylation method. nih.gov

A combination of a Lewis acid (e.g., AlCl₃) and a soft nucleophile (e.g., dimethyl sulfide) can also effectively cleave aryl methyl ethers. google.com

Systems like lithium chloride (LiCl) in combination with p-toluenesulfonic acid (pTSA) in DMF have been reported as a mild alternative for demethylating heteroaryl methyl ethers, which could potentially offer selectivity. researchgate.net

The choice of reagent would depend on the desired outcome (mono- vs. di-demethylation) and the compatibility with other functional groups in the molecule.

Table 1: Potential Reagents for Demethylation of this compound

| Reagent(s) | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, 0 °C to RT | Highly effective, works at low temperatures, requires stoichiometric amounts. | orgsyn.org, ajrconline.org |

| Magnesium Iodide (MgI₂) | Solvent-free, heat | Can be selective for benzyl (B1604629) vs. methyl ethers. | nih.gov |

| Dodecanethiol / NaH | Refluxing solvent (e.g., DMF, toluene) | Strong nucleophilic cleavage, avoids odorous low-MW thiols. | nih.gov |

| AlCl₃ / Me₂S | DCM, 0 °C to RT | Lewis acid activation coupled with a soft nucleophile. | google.com |

| LiCl / pTSA | DMF, heat | Reported as a mild alternative to BBr₃ for some substrates. | researchgate.net |

Influence of Methoxy Groups on Regioselectivity of Other Reactions

The electron-donating nature of the two methoxy groups at the C5 and C7 positions dramatically enhances the nucleophilicity of the indole ring, making it highly activated towards electrophilic aromatic substitution. researchgate.net The directing effect of these groups is a combination of their individual influences. A methoxy group generally directs electrophilic attack to the ortho and para positions.

In the case of a 5,6-dimethoxy substitution pattern, the C5-methoxy group activates the ortho C4 and C6 positions, while the C6-methoxy group activates its ortho C5 and C7 positions. The combined effect leads to a significant increase in electron density at the C4 and C7 positions of the indole benzene ring. This makes these sites, in addition to the inherently nucleophilic C3 position (which is already substituted), the most likely points of attack for electrophiles. researchgate.net

Studies on related 5,7-dimethoxyindoles have shown that the C4 position is strongly nucleophilic. researchgate.net For 5,6-dimethoxyindoles, while C3 is the primary site of electrophilic attack in unsubstituted indoles, the strong activation by the methoxy groups can make other positions competitive. youtube.comrhhz.net Specifically, cycloaddition reactions involving 5,6-indolynes (generated from the corresponding dihalides) show little regioselectivity, unlike the highly regioselective 6,7-indolynes. nih.gov This suggests that the electronic environment of the 5,6-dimethoxy system is more balanced. In electrophilic substitutions on this compound, where the C3 position is blocked, electrophiles would be strongly directed to attack the C4 and/or C7 positions. The precise outcome would depend on the specific electrophile and reaction conditions.

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly efficient tools in synthetic chemistry. nih.govrsc.org Indole derivatives are valuable building blocks in MCRs, often leveraging the nucleophilicity of the C3 position or the N-H group. researchgate.net Given its structure, this compound can participate in MCRs through several reactive sites.

Although the C3 position is substituted, the indole N-H proton is acidic and the nitrogen can act as a nucleophile. This allows the compound to be used in MCRs where an amine component is required. For example:

Ugi and Passerini-type Reactions: While classic Ugi reactions involve a primary amine, an aldehyde, a carboxylic acid, and an isocyanide, variations exist. nih.gov If the indole nitrogen participates, it could lead to complex, highly substituted structures.

Mannich-type Reactions: The indole nitrogen can react with an in-situ formed iminium ion (from an aldehyde and a secondary amine), leading to N-functionalization.

Furthermore, the highly activated benzene ring opens up possibilities for MCRs that involve electrophilic aromatic substitution. The nucleophilic C4 and C7 positions could attack an electrophilic species generated in situ during an MCR. For instance, in a three-component reaction between an indole, an aldehyde, and another nucleophile (like malononitrile (B47326) or a pyrazol-5-amine), the indole typically attacks the activated aldehyde first. rsc.orgacs.org For this compound, this attack could potentially occur at C4 or C7, leading to novel polycyclic structures after subsequent reaction steps.

Recent developments have shown that indoles can participate in MCRs to form complex fused heterocycles, such as indole-fused oxadiazepines, through reactions with formaldehyde (B43269) and amino hydrochlorides. nih.govrsc.org The electron-donating methoxy groups in this compound would enhance its reactivity in such transformations, though they might also affect the stability of certain intermediates. nih.gov

Table 2: Potential Multi-Component Reactions for this compound

| MCR Type | Potential Role of the Indole | Key Reactants | Potential Product Type | Reference |

|---|---|---|---|---|

| Yonemitsu-type | Nucleophile (at C4/C7) | Aldehyde, Malononitrile | Substituted indolyl-malononitriles | acs.org |

| Indole-fused Heterocycle Synthesis | Bis-nucleophile (at N and C4/C7) | Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | rsc.org, nih.gov |

| Ugi-type | Amine component (at N-H) | Aldehyde, Isocyanide, Carboxylic Acid | Complex N-substituted indole amides | nih.gov |

Chemo- and Regioselectivity Studies in Complex Transformations

Detailed experimental data on the chemo- and regioselectivity of this compound in complex transformations is limited in the current body of scientific literature. However, based on the known reactivity of related indole derivatives, several potential reaction pathways and selectivity considerations can be hypothesized.

In electrophilic substitution reactions, the electron-donating methoxy groups at the C5 and C6 positions are expected to activate the benzene portion of the indole ring, primarily directing incoming electrophiles to the C4 and C7 positions. The high electron density at the C3 position, however, often makes it the most reactive site for electrophilic attack in many indole systems. The presence of the allyl group at this position could sterically hinder or electronically influence reactions at C2 and N1.

Transition metal-catalyzed cross-coupling reactions offer a promising avenue for the functionalization of this compound. The allyl group could participate in reactions like the Heck reaction or Tsuji-Trost allylation. Concurrently, the indole N-H bond and C-H bonds at various positions (C2, C4, C7) could be targets for direct functionalization. The ultimate chemo- and regioselectivity would likely be governed by the choice of catalyst, ligands, and reaction conditions. For instance, directing groups could be installed on the indole nitrogen to favor C2 functionalization over other positions.

Cycloaddition reactions represent another area where the interplay between the indole and allyl moieties would be critical. The allyl group can act as a diene or dienophile in Diels-Alder reactions, while the indole double bond at C2-C3 can also participate in cycloadditions. The relative reactivity of these two functionalities would determine the product distribution.

A summary of potential selective reactions is presented in the table below:

| Reaction Type | Potential Reactive Sites | Expected Controlling Factors |

| Electrophilic Substitution | C4, C7, N1, C2 | Electronic effects of methoxy groups, steric hindrance from the allyl group. |

| Metal-Catalyzed Cross-Coupling | Allyl group, N-H, C2-H, C4-H, C7-H | Catalyst/ligand system, directing groups, reaction conditions. |

| Cycloaddition | Allyl group (C=C), Indole (C2=C3) | Reaction partners, temperature, catalysts. |

Detailed Mechanistic Investigations of Chemical Transformations

For metal-catalyzed reactions, the mechanism would likely involve initial coordination of the metal to either the allyl group's double bond or the electron-rich indole ring. In the case of a Heck-type reaction, for example, oxidative addition of an aryl halide to a palladium(0) catalyst, followed by migratory insertion of the allyl double bond and subsequent β-hydride elimination, would be a plausible pathway. The regioselectivity of the migratory insertion step would be a key determinant of the final product structure.

In the context of acid-catalyzed reactions, protonation could occur at the C3 position, leading to a stabilized tertiary carbocation. This intermediate could then be trapped by a nucleophile or undergo rearrangement. The electron-donating methoxy groups would play a significant role in stabilizing any positive charge developed on the indole ring during the reaction.

To truly understand the reactivity of this compound, future research should focus on:

Systematic screening of reaction conditions for various transformations to map out the chemo- and regioselectivity landscape.

Isolation and characterization of reaction intermediates to provide direct evidence for proposed mechanistic pathways.

Computational studies , such as Density Functional Theory (DFT) calculations, to model transition states and predict reaction outcomes.

The following table outlines potential mechanistic pathways for key transformations:

| Transformation | Proposed Key Mechanistic Steps | Influencing Factors |

| Palladium-Catalyzed Allylic Alkylation | Oxidative addition, π-allyl complex formation, nucleophilic attack. | Nature of the nucleophile, ligand electronics and sterics. |

| Ring-Closing Metathesis (with an appropriate diene partner) | Formation of a metallacyclobutane intermediate with a Grubbs-type catalyst. | Catalyst generation and stability, steric hindrance around the double bonds. |

| Acid-Catalyzed Cyclization | Protonation of the allyl double bond, intramolecular electrophilic attack on the indole ring (at C2 or C4). | Acid strength, temperature, solvent. |

Theoretical and Computational Investigations of 3 Allyl 5,6 Dimethoxy 1h Indole

Electronic Structure and Molecular Geometry Studies

The electronic nature and three-dimensional shape of 3-Allyl-5,6-dimethoxy-1H-indole are fundamental to understanding its behavior. Computational methods provide a powerful lens for examining these characteristics at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimized geometry of molecules. For substituted indoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), provide reliable predictions of molecular properties. niscpr.res.inchemrxiv.org Such calculations for this compound would begin with a geometry optimization to find the lowest energy arrangement of its atoms.

The presence of electron-donating methoxy (B1213986) groups at the C5 and C6 positions is known to significantly influence the electronic distribution within the indole (B1671886) ring system compared to unsubstituted indoles. rsc.orgrsc.org DFT calculations can precisely quantify these effects, predicting changes in bond lengths, bond angles, and dihedral angles. For instance, the C5-O and C6-O bonds of the methoxy groups and the C3-C bond of the allyl group are key parameters determined through these calculations.

While specific experimental crystallographic data for this exact compound are not publicly available, DFT calculations can generate highly plausible geometric parameters.

Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (Å) | Indole N1-C2 | ~1.38 Å |

| Bond Length (Å) | Indole C2-C3 | ~1.37 Å |

| Bond Length (Å) | C3-C(Allyl) | ~1.51 Å |

| Bond Length (Å) | C5-O(Methoxy) | ~1.36 Å |

| Bond Angle (°) | C2-C3-C(Allyl) | ~128° |

| Bond Angle (°) | C4-C5-O(Methoxy) | ~118° |

| Dihedral Angle (°) | C2-C3-C(Allyl)-C(Allyl) | ~90° (for a stable conformer) |

Note: The values in this table are illustrative, based on typical results from DFT calculations on similarly substituted indole derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and localization of these orbitals are critical for predicting a molecule's behavior as an electron donor or acceptor.

For this compound, the key findings from an FMO analysis are:

HOMO: The HOMO is primarily localized on the electron-rich indole ring system. The presence of two powerful electron-donating methoxy groups at the C5 and C6 positions significantly raises the energy of the HOMO compared to unsubstituted indole. rsc.org This elevated HOMO energy indicates that the molecule is a potent nucleophile (electron donor), with the C3 position being a primary site for electrophilic attack, a common feature in indole chemistry. nih.gov

LUMO: The LUMO is generally distributed over the aromatic system. Its energy determines the molecule's ability to act as an electrophile (electron acceptor).

Predicted FMO Properties for this compound

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -5.1 eV | Strong nucleophilic character |

| LUMO | ~ -0.2 eV | Moderate electrophilic character |

| Energy Gap (ΔE) | ~ 4.9 eV | High chemical reactivity |

Note: These energy values are typical estimates for highly substituted indoles and serve as an illustration.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are the most likely sites for electrophilic attack. For this molecule, significant negative potential would be located around the oxygen atoms of the two methoxy groups and on the C3 position of the pyrrole (B145914) ring, which is characteristic of indoles.

Positive Regions (Blue): These areas indicate electron deficiency and are susceptible to nucleophilic attack. The most positive region would be centered on the hydrogen atom attached to the indole nitrogen (N-H), highlighting its acidity.

Neutral Regions (Green): These areas represent regions of neutral or near-zero potential, such as the hydrocarbon backbone of the allyl group.

The MEP map visually confirms the predictions from FMO analysis, showing that the molecule has distinct electron-rich and electron-poor regions that govern its reactive encounters.

Conformational Analysis of the Allyl Moiety and Its Influence on Molecular Architecture

The rotation around the single bond connecting the allyl group to the indole ring is not entirely free. It is governed by a potential energy surface with distinct energy minima (stable conformations) and rotational barriers (energy required to move between minima).

High-accuracy quantum chemical calculations on the parent allyl radical have determined the rotational barrier to be approximately 14 kcal/mol. acs.orgnih.gov For this compound, this value serves as a baseline. However, the actual barrier would be influenced by steric interactions between the allyl group and the hydrogen atom at the C4 position of the indole ring, as well as potential electronic interactions. The molecule likely possesses several stable conformers corresponding to different dihedral angles of the allyl substituent, with rotational barriers that are modulated by these steric and electronic factors.

The specific conformation adopted by the allyl group can be stabilized by subtle intramolecular interactions. These non-covalent interactions, though weak, can influence the conformational preference and, consequently, the molecule's reactivity.

Potential interactions include:

N-H···π Interaction: A weak hydrogen bond could form between the acidic proton of the indole N-H group and the π-electron cloud of the allyl group's double bond. This type of interaction would favor conformations where the allyl group is positioned over the pyrrole ring.

van der Waals Forces: Steric repulsion between the allyl group and adjacent atoms on the indole ring will destabilize certain conformations, while attractive van der Waals forces may stabilize others.

The conformation of the allyl group directly affects reactivity. For example, a conformation that sterically shields the C2 position of the indole ring could hinder reactions at that site. Conversely, a conformation that exposes a particular face of the indole ring could lead to higher stereoselectivity in certain reactions. Studies on related systems have shown that intramolecular hydrogen bonding can activate substrates and enhance enantioselectivity in catalytic processes, a principle that could be relevant here. acs.orgresearchgate.net

Aromaticity Assessment and Electronic Delocalization within the Indole System

The indole ring system, a fusion of a benzene (B151609) and a pyrrole ring, is an aromatic heterocycle with 10 π-electrons that satisfy Hückel's rule. bhu.ac.in The degree of aromaticity and the extent of π-electron delocalization are critical to its chemical properties and can be quantitatively assessed using computational methods. The presence of substituents, such as the allyl group at the C3 position and the methoxy groups at the C5 and C6 positions, modulates the electronic distribution and aromatic character of the parent indole core.

Computational chemistry provides several indices to quantify aromaticity. Two of the most common are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS).

HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.govacs.org HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems, respectively. nih.gov The HOMA index can be calculated for each ring in a polycyclic system, allowing for an assessment of local aromaticity. mdpi.com For the indole system, the benzene ring typically exhibits a higher HOMA value than the pyrrole ring, indicating greater aromatic character. The electron-donating methoxy groups on the benzene ring and the allyl group on the pyrrole ring are expected to influence bond lengths and, consequently, the HOMA values of both rings.

NICS (Nucleus-Independent Chemical Shift): NICS is a magnetic criterion for aromaticity. github.iogithub.io It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). github.iogithub.io Aromatic systems are characterized by diatropic ring currents, which induce a shielding effect, resulting in negative NICS values. Conversely, anti-aromatic systems exhibit paratropic currents and positive NICS values. NICS analysis of the indole core generally shows a more negative value for the six-membered ring compared to the five-membered ring, corroborating the findings from HOMA.

The electronic delocalization in this compound is enhanced by the resonance effects of the methoxy groups and the lone pair of the nitrogen atom. The oxygen atoms of the dimethoxy substituents donate electron density to the benzene ring, which is then relayed throughout the bicyclic system. This increased electron density particularly influences the reactivity of the pyrrole moiety. chemrxiv.orgresearchgate.net

Table 1: Representative Aromaticity Indices for Indole and Related Heterocycles This table presents typical calculated values from computational studies to illustrate the relative aromaticity of the constituent rings in the indole system. Actual values for the title compound would require specific calculations.

| Compound/Ring | Aromaticity Index | Typical Calculated Value | Reference |

|---|---|---|---|

| Benzene | HOMA | 1.00 | nih.gov |

| Indole (Benzene Ring) | HOMA | ~0.9 | mdpi.com |

| Indole (Pyrrole Ring) | HOMA | ~0.6 - 0.7 | mdpi.com |

| Benzene | NICS(1)zz | ~ -30 to -40 ppm | nih.gov |

| Indole (Benzene Ring) | NICS(1) | ~ -9 to -11 ppm | nih.gov |

| Indole (Pyrrole Ring) | NICS(1) | ~ -6 to -8 ppm | nih.gov |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transient species and energetic landscapes that are often inaccessible to experimental methods.

A key reaction pathway for 3-allyl-substituted indoles is the Claisen rearrangement, a aip.orgaip.org-sigmatropic shift. rsc.orgtaylorandfrancis.comcapes.gov.br For this compound, this would involve the migration of the allyl group from the C3 position to the C2 position. Computational methods, particularly Density Functional Theory (DFT), are employed to map the entire reaction coordinate for such processes. acs.org

The process involves:

Locating Stationary Points: The geometries of the reactant (3-allyl-indole derivative), the product (2-allyl-indole derivative), and, most importantly, the transition state (TS) are optimized.